2-Methyl-1-penten-3-OL

Thermophysical Property Comparison Process Chemistry Purification Strategy

2-Methyl-1-penten-3-ol (CAS 2088-07-5) is an unsaturated aliphatic alcohol with the molecular formula C₆H₁₂O and a molar mass of 100.16 g/mol. This compound features both an alkene and a secondary alcohol functional group, positioning it as a versatile intermediate in organic synthesis and a candidate for flavor and fragrance applications.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 2088-07-5
Cat. No. B1580522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-penten-3-OL
CAS2088-07-5
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCCC(C(=C)C)O
InChIInChI=1S/C6H12O/c1-4-6(7)5(2)3/h6-7H,2,4H2,1,3H3
InChIKeyDHNPVHJGKASNBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-penten-3-ol (CAS 2088-07-5): Physical-Chemical Baseline for Procurement and Research Differentiation


2-Methyl-1-penten-3-ol (CAS 2088-07-5) is an unsaturated aliphatic alcohol with the molecular formula C₆H₁₂O and a molar mass of 100.16 g/mol [1]. This compound features both an alkene and a secondary alcohol functional group, positioning it as a versatile intermediate in organic synthesis and a candidate for flavor and fragrance applications. Key baseline physicochemical data, such as a boiling point of 134.1°C at 760 mmHg, a vapor pressure of 3.57 mmHg at 25°C, and a flash point of 42.8°C, provide the foundation for assessing its suitability and differentiation in scientific and industrial contexts .

Why 2-Methyl-1-penten-3-ol (2088-07-5) Cannot Be Casually Replaced by Common Analogs


While the class of unsaturated C₅-C₆ alcohols may appear interchangeable at first glance, subtle structural variations between 2-methyl-1-penten-3-ol and its closest analogs lead to quantifiably distinct physicochemical and safety profiles. For example, the position of the methyl group and the double bond significantly alters boiling point, vapor pressure, and flash point. These differences are not trivial; they directly impact distillation processes, storage safety protocols, and the design of experimental or industrial workflows. Relying on a generic substitution without accounting for these specific, verifiable differences can lead to unexpected outcomes in synthesis yields, product purity, or even safety compliance, making a detailed, evidence-based comparison essential for scientific and procurement decisions [1].

Quantitative Differentiation Evidence for 2-Methyl-1-penten-3-ol (2088-07-5) Against Key Comparators


Boiling Point Differentiation vs. Unsubstituted and Positional Isomers

2-Methyl-1-penten-3-ol exhibits a boiling point (134.1°C at 760 mmHg) that is significantly higher than its unsubstituted analog 1-penten-3-ol (114-115°C at 760 mmHg) but lower than the allylic isomer 2-methyl-2-penten-1-ol (~144-146°C at 760 mmHg) . This intermediate boiling point is a direct consequence of its specific structure, which balances molecular weight increase (from 86.13 g/mol for 1-penten-3-ol to 100.16 g/mol for 2-methyl-1-penten-3-ol) with the impact of a secondary alcohol group versus a primary alcohol group [1]. This precise boiling point informs distillation and separation protocols when purifying this compound from mixtures containing its isomers or synthetic precursors.

Thermophysical Property Comparison Process Chemistry Purification Strategy

Vapor Pressure and Volatility Comparison for Material Handling

The vapor pressure of 2-methyl-1-penten-3-ol is predicted to be 3.6±0.5 mmHg at 25°C, which is notably lower than the vapor pressure of its unsubstituted analog, 1-penten-3-ol (11.2±0.4 mmHg at 25°C) . The addition of a methyl group to the parent structure reduces volatility by over 68%. This lower vapor pressure means that 2-methyl-1-penten-3-ol will evaporate more slowly, which is a critical factor for storage stability, air concentration during open handling, and its performance in applications where a controlled release of volatile aroma is desired.

Volatility Assessment Material Safety Evaporation Rate

Flash Point Differentiation for Safety and Shipping Classification

The flash point of 2-methyl-1-penten-3-ol is calculated to be 42.8°C, a value that is significantly higher than that of its unsubstituted analog, 1-penten-3-ol, which has a reported flash point of 25-28°C . Under many regulatory frameworks (e.g., GHS), a flash point below 60°C is still classified as a flammable liquid, but the near 15-18°C increase places 2-methyl-1-penten-3-ol in a different risk category for handling and storage. This difference directly impacts the required safety measures, including storage temperature limits and the permissible equipment for processing.

Safety Data Sheet (SDS) Comparison Flammability Risk Transport Compliance

Analytical Differentiation via Gas Chromatographic Retention Index

For analytical chemists, the gas chromatographic retention index (RI) provides a definitive, instrument-independent metric for compound identification. 2-Methyl-1-penten-3-ol has been characterized with reported Kovats retention indices of 776 and 780 [1]. This value is higher than the RI for the parent 1-penten-3-ol, which is approximately 680 on a non-polar column [2], and distinct from other isomers. This quantitative difference allows for unambiguous identification and quantification of 2-methyl-1-penten-3-ol in complex mixtures, such as essential oils or reaction products, without the need for a pure analytical standard of every possible isomer.

GC-MS Analysis Analytical Chemistry Compound Identification

Scientifically Justified Application Scenarios for 2-Methyl-1-penten-3-ol (2088-07-5)


Development of Controlled-Release Fragrance Formulations

Formulators aiming to create fragrances with a more gradual, long-lasting release profile should prioritize 2-methyl-1-penten-3-ol over its more volatile analog, 1-penten-3-ol. The quantitative evidence of a 68% lower vapor pressure (3.6 vs. 11.2 mmHg) directly supports its suitability for applications where a lower evaporation rate is a performance advantage. This property reduces the initial 'burst' of aroma and extends the functional lifetime of the scent, making it a technically superior choice for products like scented candles, air fresheners, and certain personal care items. This selection is grounded in verifiable physicochemical data, moving beyond a subjective assessment of 'fruity aroma'.

Designing Safer Industrial and Laboratory Processes

For process chemists and industrial hygienists, the choice of a synthetic intermediate can be driven by quantifiable safety metrics. 2-Methyl-1-penten-3-ol, with a flash point of 42.8°C, presents a measurably lower flammability risk compared to the more hazardous 1-penten-3-ol, which has a flash point of 25-28°C . This difference of over 15°C can be the deciding factor in process design, allowing for the use of less stringent engineering controls, broader storage temperature ranges, and simpler transport logistics. This directly translates to a safer working environment and potentially lower operational costs associated with handling flammable materials .

Analytical Method Development for Complex Mixtures

Analytical laboratories tasked with profiling essential oils or monitoring reaction pathways involving C₆ alcohols can leverage the specific gas chromatographic retention index of 2-methyl-1-penten-3-ol (RI 776-780) as a robust method of identification and quantification [1]. This numeric descriptor provides an instrument-agnostic reference point that allows for unambiguous differentiation from co-eluting isomers and analogs without requiring an extensive library of pure standards. This evidence-based approach increases analytical throughput and confidence in compound identification, which is critical for quality control in the flavor, fragrance, and natural product industries.

Purification by Distillation in Chemical Synthesis

When scaling up a synthesis where 2-methyl-1-penten-3-ol is the product or an intermediate, its specific boiling point of 134.1°C becomes a critical piece of information for designing an efficient purification process . This value is distinct from its precursors (e.g., 2-methyl-1-penten-3-one) and from potential side-products like 1-penten-3-ol (114-115°C) or 2-methyl-2-penten-1-ol (144-146°C) [2]. A separation strategy based on these quantitative differences allows for the collection of a higher-purity fraction, directly impacting yield and reducing the need for additional purification steps, thereby improving the overall process economy.

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